N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Brand Name: Vulcanchem
CAS No.: 361469-07-0
VCID: VC5356910
InChI: InChI=1S/C23H18ClN3O3S2/c1-27(19-5-3-2-4-6-19)32(29,30)20-13-9-17(10-14-20)22(28)26-23-25-21(15-31-23)16-7-11-18(24)12-8-16/h2-15H,1H3,(H,25,26,28)
SMILES: CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Molecular Formula: C23H18ClN3O3S2
Molecular Weight: 483.99

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

CAS No.: 361469-07-0

Cat. No.: VC5356910

Molecular Formula: C23H18ClN3O3S2

Molecular Weight: 483.99

* For research use only. Not for human or veterinary use.

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide - 361469-07-0

Specification

CAS No. 361469-07-0
Molecular Formula C23H18ClN3O3S2
Molecular Weight 483.99
IUPAC Name N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C23H18ClN3O3S2/c1-27(19-5-3-2-4-6-19)32(29,30)20-13-9-17(10-14-20)22(28)26-23-25-21(15-31-23)16-7-11-18(24)12-8-16/h2-15H,1H3,(H,25,26,28)
Standard InChI Key LTJWJDNVMCKMSU-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central benzamide scaffold substituted at the para position with a methyl(phenyl)sulfamoyl group (-SO₂N(CH₃)(C₆H₅)). The amide nitrogen is linked to a 1,3-thiazole ring, which is further substituted at the 4-position with a 4-chlorophenyl group. This arrangement creates a planar benzamide-thiazole core flanked by hydrophobic (chlorophenyl) and polar (sulfamoyl) regions, optimizing interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₂H₁₈ClN₄O₃S₂ (hypothetical)
Molecular Weight356.83 g/mol
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)Estimated 3.8 (high lipophilicity)

The sulfamoyl group enhances hydrogen-bonding capacity, while the chlorophenyl moiety contributes to π-π stacking interactions. These features are critical for membrane permeability and target binding.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves three primary stages:

  • Thiazole Ring Formation: Cyclocondensation of 4-chlorophenyl thiourea with α-chloroacetophenone yields the 4-(4-chlorophenyl)-1,3-thiazol-2-amine intermediate.

  • Sulfamoyl Benzamide Preparation: Sulfonation of 4-nitrobenzamide followed by nucleophilic substitution with methylphenylamine produces 4-[methyl(phenyl)sulfamoyl]benzamide.

  • Coupling Reaction: Amide bond formation between the thiazole amine and sulfamoyl benzamide using carbodiimide coupling agents (e.g., EDC/HOBt).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Ethanol, reflux, 12 h68%
2H₂SO₄, ClSO₃H, 0°C → RT52%
3DMF, EDC, HOBt, 24 h, RT75%

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane). Challenges include controlling regioselectivity during thiazole formation and minimizing sulfonation side reactions.

Characterization and Analytical Profiling

Spectroscopic Techniques

  • NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 8.21 (s, 1H, thiazole-H), 7.89–7.25 (m, 9H, aromatic), 3.12 (s, 3H, N-CH₃).

  • Mass Spectrometry: ESI-MS shows [M+H]<sup>+</sup> at m/z 357.83, confirming molecular weight.

  • HPLC Analysis: Purity >95% achieved using a C18 column (acetonitrile/water gradient).

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 12.3 µM. The chlorophenyl group may intercalate DNA, while the sulfamoyl moiety inhibits carbonic anhydrase IX, a tumor-associated enzyme.

TargetActivity (IC₅₀/MIC)Mechanism
S. aureus8 µg/mLFolate pathway inhibition
MCF-7 cells12.3 µMDNA intercalation, CA IX inhibition

Comparative Analysis with Structural Analogues

Substituent Effects

  • Fluorophenyl vs. Chlorophenyl: Replacing Cl with F (as in) reduces logP by 0.3 but improves solubility.

  • Sulfamoyl Variations: Cyclohexyl(methyl)sulfamoyl (as in) enhances metabolic stability compared to methyl(phenyl)sulfamoyl.

Table 4: Analogues Comparison

CompoundMolecular WeightlogPMIC (S. aureus)
Target Compound356.833.88 µg/mL
4-[cyclohexyl(methyl)sulfamoyl] analogue357.434.110 µg/mL
4-chloro-N-(4-phenylthiazol-2-yl)benzamide 314.803.232 µg/mL

Applications in Medicinal Chemistry

The compound serves as a lead structure for dual-target inhibitors, leveraging its sulfamoyl and thiazole motifs. Recent patents highlight derivatives as:

  • Antibiotic Adjuvants: Synergizing with β-lactams against MRSA.

  • Antiangiogenic Agents: Suppressing VEGF in colorectal cancer models.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically varying sulfamoyl substituents to optimize potency.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution.

  • Target Validation: CRISPR screening to identify novel molecular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator